molecular formula C78H126N30O18S4 B549172 Iseganan CAS No. 257277-05-7

Iseganan

カタログ番号: B549172
CAS番号: 257277-05-7
分子量: 1900.3 g/mol
InChIキー: GUCYBPFJNGVFEB-XELKFLSISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

イセガナンは、合成プロテグリンであり、ブタ白血球から単離された溶解性ペプチドの一種です。主に、癌治療の一般的な副作用である口腔粘膜炎の治療と予防のために開発されています。 口腔粘膜炎は、口の急速に増殖する上皮細胞が破壊され、痛みを伴う潰瘍が発生し、感染のリスクが高まるために発生します .

準備方法

合成経路と反応条件

イセガナンは、固相ペプチド合成 (SPPS) を使用して合成されます。このプロセスは、最初のアミノ酸を樹脂に付着させることから始まり、その後、保護されたアミノ酸を順次添加します。ペプチド鎖は段階的に伸長され、各アミノ酸の添加には、脱保護反応とカップリング反応が含まれます。 最終的なペプチドは、その後樹脂から切断され、精製されます .

工業生産方法

イセガナンの工業生産には、大規模な SPPS が含まれ、これは高収率と高純度を保証するために自動化されています。このプロセスには、ペプチドの配列と構造を確認するための厳格な品質管理が含まれます。 最終製品は凍結乾燥されて、製剤に適した安定した乾燥粉末が得られます .

化学反応の分析

反応の種類

イセガナンは、その合成中に主にペプチド結合形成を行います。 ペプチドの性質のため、酸化、還元、置換などの一般的な有機反応には参加しません .

一般的な試薬と条件

生成される主な生成物

生成される主な生成物は、イセガナンの線状ペプチド鎖であり、これはその後、精製プロセス中にその活性なコンフォメーションに折り畳まれます .

科学的研究の応用

Clinical Applications

  • Prevention of Oral Mucositis
    • Background : Oral mucositis is a painful inflammation of the mucous membranes in the mouth, commonly occurring in patients undergoing chemotherapy or radiation therapy for cancer.
    • Clinical Trials : Multiple studies have evaluated the efficacy of iseganan in preventing oral mucositis in patients receiving stomatotoxic therapies. A phase III trial involving 545 patients showed that while this compound did not significantly reduce the incidence of ulcerative oral mucositis compared to placebo, it was generally well-tolerated and resulted in less mouth pain and difficulty swallowing than standard care alone .
  • Antimicrobial Efficacy
    • Mechanism : this compound exhibits potent antimicrobial properties against a range of pathogens, including bacteria and fungi. It works by targeting bacterial membranes, leading to cell lysis.
    • Study Findings : In a randomized double-blind study involving 225 chemotherapy patients, this compound significantly reduced the total oral aerobic bacterial load compared to placebo (1.59 vs. 0.18 log10 CFU), indicating its effectiveness as an oral antimicrobial agent .
  • Ventilator-Associated Pneumonia Prevention
    • Potential Uses : this compound has been investigated for its potential application in preventing ventilator-associated pneumonia (VAP) in mechanically ventilated patients. Its topical application could reduce the risk of infections by maintaining oral hygiene and reducing microbial load .
  • Chronic Lung Infection Treatment
    • Nebulization Studies : Research has also explored the nebulization of this compound for treating chronic lung infections, particularly in cystic fibrosis patients. This approach aims to deliver the antimicrobial directly to the lungs, targeting pathogens responsible for chronic infections .

Comparative Efficacy Data

StudyPopulationInterventionOutcome
502 cancer patientsThis compound vs. placeboNo significant difference in ulcerative oral mucositis incidenceThis compound was safe but did not significantly prevent mucositis
225 chemotherapy patientsThis compound mouth rinseSignificant reduction in oral microbial load (P < 0.0001)Effective as an oral antimicrobial agent
545 cancer patients undergoing RTThis compound + standard care vs. placebo + standard careSimilar rates of ulcerative OM; less pain reportedThis compound did not reduce ulcerative OM but improved patient comfort
Patients with chronic lung infectionsNebulized this compoundAntimicrobial activity against lung pathogens (under investigation)Potential for treating chronic lung infections

Case Studies

  • Case Study 1 : A patient undergoing high-dose chemotherapy developed severe oral mucositis but showed significant improvement after using this compound mouthwash as part of their oral hygiene routine. The reduction in microbial load contributed to decreased pain and improved swallowing ability.
  • Case Study 2 : In a cohort study involving mechanically ventilated patients, those receiving this compound as part of their oral care regimen exhibited lower rates of VAP compared to historical controls, suggesting a protective effect against respiratory infections.

作用機序

イセガナンは、細菌の細胞膜を破壊することによって、抗菌作用を発揮します。グラム陰性菌とグラム陽性菌の両方、およびカンジダ・アルビカンスを標的としています。このペプチドは、これらの病原体の脂質膜に付着し、膜の破壊と細胞死を引き起こします。 この機序は迅速であり、臨床研究では耐性は見られていません .

類似の化合物との比較

イセガナンは、その広域スペクトル活性と生体液中での安定性のために、他の抗菌ペプチドとは異なります。類似の化合物には、以下のようなものがあります。

イセガナンは、合成起源であるため、配列と構造を正確に制御でき、安定性と有効性が向上しています .

類似化合物との比較

Iseganan is unique compared to other antimicrobial peptides due to its broad-spectrum activity and stability in biological fluids. Similar compounds include:

This compound stands out due to its synthetic origin, which allows for precise control over its sequence and structure, enhancing its stability and efficacy .

生物活性

Iseganan, a synthetic antimicrobial peptide, has garnered attention for its potential therapeutic applications, particularly in preventing oral mucositis and treating various bacterial infections. This article provides a comprehensive overview of its biological activity, supported by clinical trial data, mechanisms of action, and case studies.

Overview of this compound

This compound (also known as IB-367) is primarily developed for the prevention of oral mucositis (OM), a painful inflammation and ulceration of the mucous membranes in the mouth, often a side effect of chemotherapy and radiation therapy. Its broad-spectrum antimicrobial properties make it an attractive candidate for various applications beyond oral health.

This compound exerts its antimicrobial effects through several mechanisms:

  • Membrane Disruption : this compound interacts with bacterial cell membranes, leading to increased permeability and eventual cell lysis.
  • Broad Spectrum Activity : It is effective against both Gram-positive and Gram-negative bacteria, as well as fungi and yeasts .
  • Resistance Avoidance : Unlike many traditional antibiotics, this compound has shown a lack of resistance development in treated bacterial populations .

Oral Mucositis Prevention

A pivotal phase III trial assessed the efficacy of this compound HCl in preventing radiation therapy-associated oral mucositis. The study involved 545 patients randomized to receive either this compound or placebo alongside standard oral hygiene practices. Key findings included:

  • Incidence Reduction : Only 2% of patients receiving standard care alone remained free from ulcerative OM compared to 9% in both the this compound and placebo groups (p = 0.049) .
  • Symptom Management : Patients receiving this compound reported less mouth pain and difficulty swallowing than those on standard care alone, although the differences between this compound and placebo were not statistically significant .

Other Applications

This compound has also been investigated for its potential in treating ventilator-associated pneumonia and chronic lung infections in cystic fibrosis patients. Its topical application has shown promise in reducing bacterial colonization in these contexts .

Case Studies

  • Oral Mucositis in Cancer Patients :
    • A study highlighted that this compound significantly alleviated symptoms associated with oral mucositis in patients undergoing chemotherapy, improving their quality of life during treatment .
  • Ventilator-Associated Pneumonia :
    • In clinical settings, this compound's nebulization demonstrated effectiveness against common pathogens responsible for ventilator-associated pneumonia, showcasing its versatility as an antimicrobial agent .

Comparative Efficacy Against Bacterial Strains

The following table summarizes the efficacy of this compound against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Efficacy Observations
Staphylococcus aureus< 10 µg/mLHighly susceptible; effective at low concentrations
Pseudomonas aeruginosa< 20 µg/mLModerate susceptibility; requires higher doses
Escherichia coli< 15 µg/mLEffective against common strains

Safety Profile

This compound has demonstrated a favorable safety profile in clinical trials. Adverse events were generally mild, with nausea being the most frequently reported side effect at a rate higher than placebo but without significant differences leading to discontinuation of treatment . Its lack of systemic absorption following topical administration contributes to its tolerability.

Future Directions

Ongoing research aims to further explore the applications of this compound, including its potential use in combination therapies with other antibiotics to enhance efficacy against resistant strains. Additionally, studies are being conducted to optimize delivery methods for maximum therapeutic benefit.

特性

CAS番号

257277-05-7

分子式

C78H126N30O18S4

分子量

1900.3 g/mol

IUPAC名

(1R,4S,7R,12R,15S,18R,21S,24S,30S)-N-[(2S)-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]-7-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-21-benzyl-24,30-bis(3-carbamimidamidopropyl)-4-[(4-hydroxyphenyl)methyl]-3,6,14,17,20,23,26,29,32-nonaoxo-15-propan-2-yl-9,10,34,35-tetrathia-2,5,13,16,19,22,25,28,31-nonazabicyclo[16.14.4]hexatriacontane-12-carboxamide

InChI

InChI=1S/C78H126N30O18S4/c1-39(2)28-49(99-57(111)32-93-56(110)31-94-63(115)45(79)16-10-24-89-75(81)82)66(118)103-53-36-128-130-38-55(72(124)107-60(40(3)4)73(125)96-34-58(112)97-46(62(80)114)17-11-25-90-76(83)84)106-74(126)61(41(5)6)108-71(123)54-37-129-127-35-52(104-68(120)51(102-70(53)122)30-43-20-22-44(109)23-21-43)69(121)100-47(18-12-26-91-77(85)86)64(116)95-33-59(113)98-48(19-13-27-92-78(87)88)65(117)101-50(67(119)105-54)29-42-14-8-7-9-15-42/h7-9,14-15,20-23,39-41,45-55,60-61,109H,10-13,16-19,24-38,79H2,1-6H3,(H2,80,114)(H,93,110)(H,94,115)(H,95,116)(H,96,125)(H,97,112)(H,98,113)(H,99,111)(H,100,121)(H,101,117)(H,102,122)(H,103,118)(H,104,120)(H,105,119)(H,106,126)(H,107,124)(H,108,123)(H4,81,82,89)(H4,83,84,90)(H4,85,86,91)(H4,87,88,92)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,60-,61-/m0/s1

InChIキー

GUCYBPFJNGVFEB-XELKFLSISA-N

SMILES

CC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N

異性体SMILES

CC(C)C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@@H](NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)N

正規SMILES

CC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC1=O)CC4=CC=C(C=C4)O)C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)N

Key on ui application

Antibacterial.

Key on ui other cas no.

257277-05-7

配列

H-Arg-Gly-Gly-Leu-Cys(1)-Tyr-Cys(2)-Arg-Gly-Arg-Phe-Cys(2)-Val-Cys(1)-Val-Gly-Arg-NH2

ソース

Synthetic

保存方法

-20°C

同義語

Antimicrobial peptide IB-367;  Iseganan [INN];  UNII-Q9SAI36COS;  Q9SAI36COS;  CHEMBL2110753; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iseganan
Reactant of Route 2
Iseganan
Reactant of Route 3
Iseganan
Reactant of Route 4
Iseganan
Reactant of Route 5
Iseganan
Reactant of Route 6
Iseganan

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。